(S)-4-叔丁氧基-4-氧代-2-苯基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid involves several key strategies, including reactions of chiral 2-(tert-butyl)-2H,4H-1,3-dioxin-4-ones bearing functional groups for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives (Noda & Seebach, 1987). Furthermore, the direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to 2-hydroxy-4-arylbutanoic acids showcases a method for achieving high enantioselectivity, which is crucial for producing compounds with specific stereochemistry (Zhu et al., 2010).

Molecular Structure Analysis

X-ray crystallography studies provide insights into the molecular structure of related compounds, revealing the spatial arrangement of atoms and the stereochemistry of the molecule. Such analyses are crucial for understanding the chemical behavior and reactivity of the compound (Didierjean et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving (S)-4-Tert-butoxy-4-oxo-2-phenylbutanoic acid and its analogs often involve transformations that are key to modifying the compound's structure for various applications. The reactions include nucleophilic substitutions, oxidative conditions leading to carbonyl-containing peroxides, and catalytic processes that are essential for modifying the compound's functional groups (Vostres et al., 2013).

科学研究应用

合成和化学应用

手性化合物和构建块的合成:(S)-4-叔丁氧基-4-氧代-2-苯基丁酸及其衍生物用于合成各种手性化合物。例如,其在合成(2S, 3S)-BocAHPBA和(R)-BocDMTA中的应用,这些是用于肽类模拟HIV蛋白酶抑制剂的手性构建块,展示了它在创造复杂和生物活性分子中的实用性 (Ikunaka, Matsumoto, & Nishimoto, 2002)。

在催化反应中的应用:该化合物在催化反应中发挥作用,例如在相关酸的不对称氢化中的应用。一个例子是(E)-2-氧代-4-芳基丁-3-烯酸的直接不对称氢化,得到2-羟基-4-芳基丁酸,展示了它在促进高精度化学反应中的作用 (Zhu, Meng, Fan, Xie, & Zhang, 2010)。

聚合物化学研究:该化合物已被用于环保聚合物的研究。例如,其衍生物通过与二氧化碳的交替共聚合而用于生产生物相容性聚合物 (Tsai, Wang, & Darensbourg, 2016)。

制药和药物化学

药物合成中间体:该化合物作为药物合成中间体。例如,其在制备胶原交联和作为合成他汀类药物的关键中间体中的作用突显了它在制药行业中的重要性 (Adamczyk, Johnson, & Reddy, 1999)。

生物技术应用:它还在生物技术应用中得到探索,例如通过改良大肠杆菌不对称合成L-同苯丙氨酸和N6-保护-2-氧代-6-氨基己酸,展示了它在生物工程和生物催化中的潜力 (Lo, Lin, Hsu, & Hsu, 2009)。

开发新疗法的潜力:该化合物的衍生物被研究用于开发新疗法的潜力,如在合成类似6-叔丁基-4-苯基-4H-香豆素-2-羧酸的化合物中,这可能有助于抗肿瘤抗生素四氢异喹啉天然产物的结构活性关系研究 (Li, Wang, Wang, Luo, & Wu, 2013)。

作用机制

安全和危害

未来方向

属性

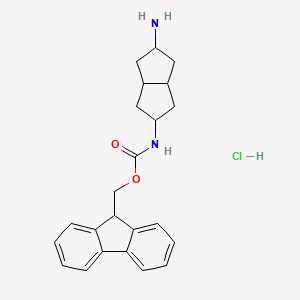

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZBQHPMSPTRJO-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C1=CC=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)

![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)